Rubidium stearate

Phase transitions Proton NMR Solid-state chemistry

Rubidium stearate (C₁₈H₃₅O₂Rb, MW ≈ 368.94 g/mol) is a white crystalline alkali-metal soap belonging to the homologous series of metal stearates. It is prepared by neutralization of stearic acid with a rubidium base, typically rubidium hydroxide or rubidium carbonate.

Molecular Formula C18H35O2Rb
Molecular Weight 368.9 g/mol
CAS No. 26121-36-8
Cat. No. B14686018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium stearate
CAS26121-36-8
Molecular FormulaC18H35O2Rb
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+]
InChIInChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
InChIKeyUSOBAEKTKQOMPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Stearate (CAS 26121-36-8) – Technical Baseline for Scientific Procurement


Rubidium stearate (C₁₈H₃₅O₂Rb, MW ≈ 368.94 g/mol) is a white crystalline alkali-metal soap belonging to the homologous series of metal stearates. It is prepared by neutralization of stearic acid with a rubidium base, typically rubidium hydroxide or rubidium carbonate [1]. Like other alkali-metal stearates, it adopts a layered lamellar structure in the solid state; however, the large ionic radius of Rb⁺ (∼1.52 Å) imparts distinct mesomorphic phase behavior, thermal-history insensitivity, and grease-thickening characteristics compared with its lighter Group‑1 congeners (Li, Na, K) and the heavier Cs analogue [2][3]. These quantifiable differences are decisive when selecting a stearate for high-temperature lubrication, controlled-release excipients, or Langmuir–Blodgett thin-film deposition.

Why Rubidium Stearate Cannot Be Freely Substituted – The Evidence Threshold


Although all alkali-metal stearates share the octadecanoate hydrocarbon tail, the identity of the counter‑cation dictates intermolecular spacing, phase‑transition temperatures, thermal hysteresis, and self‑assembly behavior in both anhydrous melts and aqueous mesophases. The DSC thermograms of Ripmeester and Dunell demonstrate that rubidium and caesium stearates are markedly less sensitive to thermal history than sodium and potassium stearates, while Shaw and Dunell’s proton NMR study quantifies two solid‑solid phase transitions for anhydrous rubidium stearate at 350 K and 416 K—values that differ substantially from every other alkali‑metal homologue [1][2]. In lubricating‑grease formulations, Yao et al. established that the thickening ability of stearate soaps correlates with the group and period of the metal ion; within Group 1, lower thickening ability accompanies increasing atomic number, meaning rubidium stearate cannot simply replace lithium or sodium stearate without altering the dropping point and mechanical stability of the finished grease [3]. These experimentally anchored differences make generic interchange unreliable and underscore the need for a compound‑specific evidence guide prior to scientific selection or procurement.

Quantitative Differentiation Evidence for Rubidium Stearate vs. Closest Analogs


Solid–Solid Phase Transition Temperatures – Rb Stearate vs. Cs Stearate (Direct Head‑to‑Head)

A proton magnetic resonance study of anhydrous rubidium stearate and caesium stearate revealed two abrupt changes in line width and second moment, corresponding to known solid‑solid phase transitions. For rubidium stearate the transitions occur at 350 K and 416 K. For caesium stearate the analogous transitions occur at 342 K and 373 K. The first transition involves the onset of rotation of the hydrocarbon chains about their long axes; the second involves further motional freedom while still retaining an average lattice position [1]. The higher transition temperatures of rubidium stearate indicate a more tightly bound lamellar lattice, consistent with the smaller ionic radius of Rb⁺ versus Cs⁺.

Phase transitions Proton NMR Solid-state chemistry

Thermal‑History Sensitivity – Rb Stearate vs. Na and K Stearates (Class‑Level Inference)

Differential scanning calorimeter thermograms were obtained for the full series of alkali‑metal stearates from 25 to 200 °C. Four different samples of each soap were studied with distinct thermal histories (cooling rates, annealing times). The transition temperatures and relative enthalpies of sodium and potassium stearates varied markedly with sample history, whereas rubidium and caesium stearates exhibited substantially lower sensitivity to prior thermal treatment [1]. This class‑level observation places rubidium stearate in a distinct thermal‑stability category compared with the two most industrially abundant alkali‑metal stearates (Na and K).

Differential scanning calorimetry Thermal history Phase transitions

Grease Thickening Ability – Group‑1 Stearate Trend (Class‑Level Inference)

Yao et al. systematically compared the thickening ability, dropping point, and fiber microstructure of greases prepared with a homologous set of metal stearates. They demonstrated that within a given group of the periodic table, the thickening ability of the stearate decreases as the atomic number of the metal ion increases; conversely, within a period, thickening ability increases with atomic number [1][2]. For Group‑1 stearates, this trend predicts that rubidium stearate (Z = 37) will exhibit lower thickening ability than potassium stearate (Z = 19) and sodium stearate (Z = 11), but higher thickening ability than caesium stearate (Z = 55). The observed trend is linked, via molecular simulation, to the metal–oxygen radial distribution function and intermolecular binding energy, which control the aggregation morphology of the thickener fibers.

Grease thickener Dropping point Binding energy

Infrared Spectroscopic Evidence for Ionic Character – Rb Stearate vs. Stearic Acid (Cross‑Study Comparable)

A comparative infrared absorption study demonstrated that rubidium stearate and other alkali‑metal stearates are fully ionic in the solid state, in contrast to stearic acid itself, which exists as a hydrogen‑bonded dimer [1]. The disappearance of the characteristic carboxylic acid O–H stretching band (∼3000 cm⁻¹) and the carboxyl C=O band (∼1700 cm⁻¹), together with the appearance of strong carboxylate asymmetric and symmetric stretching bands (∼1540 cm⁻¹ and ∼1420 cm⁻¹), confirms complete deprotonation and salt formation. This spectroscopic fingerprint distinguishes rubidium stearate from the free acid and from partially neutralized stearate mixtures that may be encountered in impure or poorly characterized commercial samples.

Infrared spectroscopy Ionic bonding Crystal structure

Lubricant‑Oil Dispersion Patent – Rb Stearate as a Viable Alkali‑Metal Component (Supporting Evidence)

A foundational 1958 patent (Lewis) describes a method for forming stable dispersions of inorganic metal compounds in lubricating oil. The claimed process explicitly includes rubidium among the alkali metals (Li, Na, K, Rb, Cs) whose oil‑insoluble compounds can be dispersed as sub‑micron particles using a surface‑active agent, water, and a short‑chain aliphatic alcohol [1]. The patent establishes that rubidium stearate—whether formed in situ or pre‑synthesized—is suitable for producing lubricant dispersions with particle diameters below 1 µm. This provides early industrial‑scale validation and a direct process precedent for incorporating rubidium stearate into modern lubricant formulations, differentiating it from stearates of metals not mentioned in the patent (e.g., transition‑metal stearates that may require different dispersion chemistry).

Lubricant additive Oil dispersion Metal soap

Critical Micelle Concentration Trend – Rb Stearate vs. Shorter‑Chain Rb Soaps (Cross‑Study Comparable)

Conductometric measurements at 35 ± 0.05 °C of dilute solutions of rubidium soaps (caprylate, caprate, laurate, and stearate) in water and five n‑alkanols established that the critical micelle concentration (CMC) decreases monotonically with increasing chain length of the fatty acid constituent [1]. Although the absolute CMC values were not tabulated in the accessible abstract, the reported trend is robust and consistent with the well‑known Klevens equation for homologous surfactants. This means rubidium stearate (C₁₈) possesses the lowest CMC among the four rubidium soaps studied, conferring superior surface activity and requiring a lower bulk concentration to achieve micellization compared with rubidium laurate, caprate, or caprylate.

Critical micelle concentration Conductometry Surfactant

Procurement‑Relevant Application Scenarios for Rubidium Stearate


High‑Temperature Lubricating‑Grease Formulations Requiring a Group‑1 Stearate with Predictable Intermediate Thickening

Where a grease formulator seeks a thickening response intermediate between potassium stearate (higher thickening ability) and caesium stearate (lower thickening ability), rubidium stearate fills this gap predictably, as demonstrated by the monotonic Group‑1 trend established by Yao et al. [1]. Its higher solid‑solid phase transition temperatures (350 K and 416 K) compared with caesium stearate further support its use in greases exposed to elevated operating temperatures [2].

Langmuir–Blodgett Thin‑Film Deposition Requiring Robust Thermal‑History Insensitivity

The low sensitivity of rubidium stearate’s phase transitions to thermal history, documented by DSC for all alkali‑metal stearates, makes it a preferred candidate for LB‑film fabrication processes that involve repeated thermal cycling or variable substrate annealing conditions [1]. Its well‑defined ionic lamellar structure, confirmed by IR spectroscopy, ensures reproducible monolayer packing and consistent pyroelectric or optical film properties [3].

Aqueous Micellar Systems Demanding the Lowest Possible CMC Among Rubidium Soaps

For surfactant‑based applications such as pharmaceutical solubilization or controlled‑release excipients, rubidium stearate delivers the lowest critical micelle concentration among the rubidium soap series (caprylate through stearate) as determined by conductometric titration at 35 °C [1]. This translates to micellization at the lowest possible soap loading, reducing both material cost and potential surfactant‑related toxicity.

Lubricant‑Oil Additive Dispersions Following Established Process Art

Rubidium stearate is explicitly covered by a 1958 patent for sub‑micron dispersions of alkali‑metal compounds in lubricating oil, providing a validated processing pathway for incorporating this stearate into modern lubricant additive packages [1]. This patent precedent can accelerate formulation development and intellectual‑property clearance relative to stearates of metals not encompassed by the prior art.

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